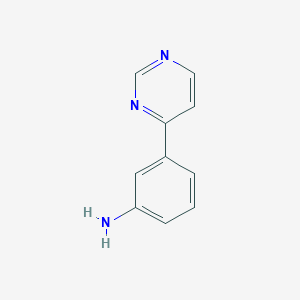

![molecular formula C13H14N2OS B100934 N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide CAS No. 18210-26-9](/img/structure/B100934.png)

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

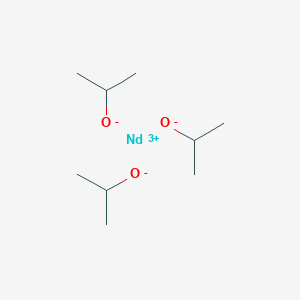

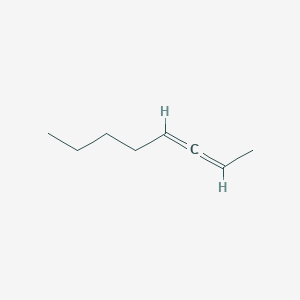

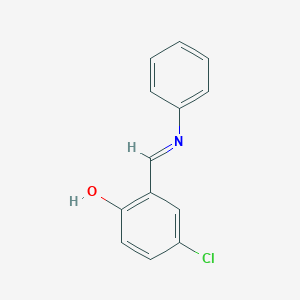

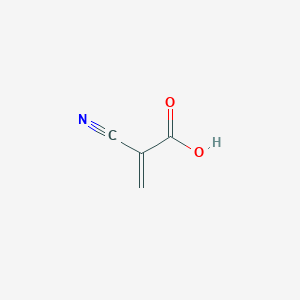

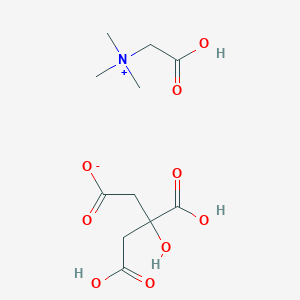

The compound "N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide" is a heterocyclic amide derivative that is not directly mentioned in the provided papers. However, similar compounds with variations in their chemical structure have been synthesized and evaluated for various biological activities, such as agonistic activity against β3-adrenergic receptors, antimicrobial activity, and potential anticancer properties . These compounds are characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with various functional groups.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including N-acylation, chloroacetylation, and click chemistry approaches. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction analysis . Additionally, computational methods like density functional theory (DFT) have been employed to investigate the electronic properties and molecular interactions of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied using molecular docking analysis, Fukui function, and electrophilicity-based charge transfer (ECT) methods. These studies provide insights into the potential biological interactions of the compounds, such as their interactions with DNA bases or biological receptors . For instance, the charge transfer interactions between N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide and DNA bases were examined to understand its potential as a drug molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and electronic behavior, have been analyzed in different solvents using computational models like the IEFPCM solvation model. The HOMO-LUMO energy gap and other wave functional properties have been determined to assess the reactivity of the compounds in various solvents . Additionally, the thermodynamic properties of some compounds have been calculated to understand their stability under different temperature conditions .

科学的研究の応用

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Industrial Chemistry and Material Science

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

-

Organic Field-Effect Transistors (OFETs)

-

Anti-Inflammatory and Anti-Psychotic Drugs

- Thiophene-based drugs such as Suprofen and Articaine are known for their anti-inflammatory and anesthetic properties respectively .

- Suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Synthesis of Anticancer and Anti-Atherosclerotic Agents

-

Antioxidant Activity

-

Synthesis of Anticancer and Anti-Atherosclerotic Agents

-

Metal Complexing Agents and Insecticides

-

Voltage-Gated Sodium Channel Blocker and Dental Anesthetic

特性

IUPAC Name |

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10(16)15-12-6-4-11(5-7-12)14-9-13-3-2-8-17-13/h2-8,14H,9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODRDZNZYORNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355511 |

Source

|

| Record name | N-(4-{[(Thiophen-2-yl)methyl]amino}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide | |

CAS RN |

18210-26-9 |

Source

|

| Record name | N-(4-{[(Thiophen-2-yl)methyl]amino}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)

![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)

![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)